molecular formula C9H21ClN2O2 B1520838 1-N-Boc-2-Methylpropane-1,2-diamine hydrochloride CAS No. 1179361-35-3

1-N-Boc-2-Methylpropane-1,2-diamine hydrochloride

Cat. No.: B1520838
CAS No.: 1179361-35-3
M. Wt: 224.73 g/mol
InChI Key: PAOAZNAQCMJOFM-UHFFFAOYSA-N
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Description

1-N-Boc-2-Methylpropane-1,2-diamine hydrochloride is a protected diamine derivative featuring a tert-butoxycarbonyl (Boc) group on the primary amine and a methyl-substituted propane backbone. Its molecular formula is C₈H₁₉ClN₂O₂, with a molecular weight of 210.7 g/mol . The compound is typically a white crystalline powder, stable under inert storage conditions (2–8°C) . It serves as a critical intermediate in organic synthesis, particularly in peptide chemistry and pharmaceutical research, where the Boc group acts as a temporary protecting group for amines during multi-step reactions.

Preparation Methods

Starting Material: 2-Methylpropane-1,2-diamine

The synthesis begins with 2-methylpropane-1,2-diamine, which can be prepared industrially by catalytic amination of 2-amino-2-methyl-1-propanol under hydrogen atmosphere using metal catalysts such as Raney nickel or cobalt catalysts. This method offers high selectivity and yield and is suitable for continuous industrial production:

Parameter Details
Raw material 2-amino-2-methyl-1-propanol
Catalyst Raney Ni or Co metal catalyst (2-10%)
Reaction conditions 160–220 °C, 2.0–3.0 MPa H2 pressure
Solvent Liquefied ammonia
Reaction time ~12 hours
Yield Conversion efficiency ~57–64%, selectivity ~81–84%
Advantages Clean, simple, continuous operation, low toxicity of raw material

This catalytic amination process is well-documented in patent CN103626664B and provides a reliable source of 2-methylpropane-1,2-diamine for further functionalization.

Boc Protection of 2-Methylpropane-1,2-diamine

The selective protection of the primary amine group in 2-methylpropane-1,2-diamine with a tert-butyloxycarbonyl (Boc) group is a key step to obtain 1-N-Boc-2-methylpropane-1,2-diamine. The general procedure involves reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP) as a catalyst.

Typical procedure:

  • Dissolve 2-methylpropane-1,2-diamine in anhydrous solvent (e.g., dioxane or dichloromethane).
  • Add Boc2O (1.05 equivalents) and catalytic DMAP or triethylamine.
  • Stir the reaction mixture at room temperature overnight.
  • Concentrate the mixture under reduced pressure.
  • Purify by column chromatography or crystallization.

Reported yields and conditions:

Step Conditions Yield (%) Notes
Monoprotection with Boc2O Room temperature, overnight ~87 Using benzyl phenylcarbonate as alternative Boc source reported with 87% yield
Diprotection (for comparison) Room temperature, overnight ~40 Requires purification by silica gel chromatography
Purification Column chromatography (SiO2) N/A Ether/heptane or DCM/ethyl acetate as eluents

The monoprotected diamine is isolated after acid-base extraction steps to remove unreacted amine and impurities. The Boc protection is highly selective for the primary amine under these mild conditions.

Formation of Hydrochloride Salt

To obtain the hydrochloride salt of 1-N-Boc-2-methylpropane-1,2-diamine, the free base is treated with hydrogen chloride gas or an HCl solution in an appropriate solvent such as diethyl ether or methanol:

  • Dissolve the Boc-protected diamine in dry ether or methanol.
  • Bubble dry HCl gas or add HCl solution dropwise at 0 °C to room temperature.
  • Precipitation of the hydrochloride salt occurs.
  • Filter and dry under vacuum.

This step stabilizes the compound for storage and further synthetic use. The hydrochloride salt typically exhibits improved solubility and crystallinity, facilitating handling.

Alternative Protection and Functionalization Strategies

Other methods reported for related diamines include:

  • Use of benzyl phenylcarbonate for selective monoprotection, followed by Boc protection and methylation steps to functionalize the diamine further.
  • Use of triethylamine as a base in dichloromethane with slow addition of sulfonyl chlorides for sulfonamide formation, demonstrating the versatility of the diamine scaffold for derivatization.

Summary Table of Preparation Steps

Step Reagents/Conditions Yield (%) Comments
Catalytic amination of 2-amino-2-methyl-1-propanol Raney Ni catalyst, H2 (2-3 MPa), 160-220 °C, NH3 solvent, 12 h 57-64 (conversion) Industrially scalable, continuous operation
Boc protection Boc2O, DMAP or triethylamine, dioxane or DCM, RT, overnight ~87 (monoprotection) Selective for primary amine, mild conditions
Hydrochloride salt formation HCl gas or HCl solution in ether/methanol, 0-25 °C Quantitative Improves stability and handling

Research Findings and Analytical Data

  • The Boc-protected diamine shows characteristic NMR signals: tert-butyl group at δ ~1.46 ppm (singlet, 9H), methyl groups at δ ~1.29-1.35 ppm, and methylene protons adjacent to nitrogen at δ ~2.8-3.7 ppm.
  • Mass spectrometry (ESI) confirms molecular ion peaks consistent with the Boc-protected compound.
  • Purity and identity are confirmed by chromatographic and spectroscopic methods, including column chromatography and ^1H NMR.

Chemical Reactions Analysis

Types of Reactions: 1-N-Boc-2-Methylpropane-1,2-diamine hydrochloride undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

  • Reduction: Reduction reactions can convert the compound into amines or alcohols.

  • Substitution: Nucleophilic substitution reactions can occur, replacing the Boc group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like hydroxide ions or halides are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Amides, nitriles, and carboxylic acids.

  • Reduction: Amines, alcohols, and aldehydes.

  • Substitution: Various substituted amines and other functionalized derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its Boc group enhances solubility and stability, facilitating the creation of complex drug molecules.

Key Case Studies:

  • Synthesis of Neurological Agents: Research indicates that derivatives of 1-N-Boc-2-Methylpropane-1,2-diamine hydrochloride have been utilized in the development of drugs aimed at treating conditions such as Alzheimer's disease and depression. The stability imparted by the Boc group is essential for maintaining the integrity of these compounds during synthesis .

Peptide Synthesis

In solid-phase peptide synthesis (SPPS), this compound is employed to enhance the stability and solubility of peptide chains. This property is critical for producing therapeutic peptides that require precise structural integrity.

Data Table: Peptide Synthesis Applications

ApplicationDescription
SPPSUsed as a building block to create stable peptide chains
Therapeutic PeptidesEnhances solubility and stability in the synthesis of therapeutic peptides

Bioconjugation

The compound facilitates bioconjugation processes, allowing researchers to attach biomolecules to drugs or imaging agents. This capability improves the efficacy and targeting capabilities of therapeutic agents.

Case Study Example:

  • Targeted Drug Delivery: A study demonstrated that conjugating this compound with specific antibodies improved the localization of chemotherapeutic agents to tumor sites, thereby enhancing treatment efficacy while reducing systemic toxicity .

Research in Organic Chemistry

As a versatile building block in organic synthesis, this compound enables chemists to create complex molecules with specific functional groups. This versatility expands the toolkit available for synthetic chemistry.

Applications in Organic Synthesis:

  • Synthesis of Complex Molecules: The compound is often used to introduce amine functionalities into target molecules, allowing for diverse chemical transformations.

Data Table: Comparison with Similar Compounds

Compound NameUnique Features
2-Methylpropane-1,2-diamineLacks protective groups; more reactive amines
N,N-DimethylglycineContains a dimethylamine group; used in metabolic studies
N-Boc-ethylenediamineSimilar Boc protection; used in peptide synthesis

Mechanism of Action

The mechanism by which 1-N-Boc-2-Methylpropane-1,2-diamine hydrochloride exerts its effects depends on the specific reaction it undergoes. For example, in the Boc protection reaction, the Boc group is introduced to protect the amine functionality, preventing unwanted side reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions to regenerate the free amine.

Molecular Targets and Pathways: The compound interacts with various molecular targets, including enzymes and receptors, depending on the context of its use. In synthetic chemistry, it primarily targets functional groups that require protection or modification.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is structurally compared to analogs with variations in protecting groups, backbone length, and stereochemistry. Key comparisons include:

Compound Name CAS No. Molecular Formula Similarity Score Key Features
1-N-Boc-2-Methylpropane-1,2-diamine HCl 320581-09-7 C₈H₁₉ClN₂O₂ - Boc-protected primary amine; methyl branching enhances steric hindrance
2-N-Cbz-2-Methylpropane-1,2-diamine HCl 850033-71-5 C₁₃H₁₈ClN₂O₂ 0.96 Cbz (benzyloxycarbonyl) group; less acid-labile than Boc, altering reactivity
(S)-tert-Butyl (1-aminopropan-2-yl)carbamate HCl 959833-70-6 C₈H₁₉ClN₂O₂ 0.93 Stereospecific (S)-configuration; similar Boc protection but shorter chain
1-N-Boc-Butane-1,2-diamine HCl 1179360-83-8 C₉H₂₁ClN₂O₂ 0.94 Extended butane backbone; higher hydrophobicity and altered solubility

Key Differences and Implications

Protecting Group Stability: The Boc group in the target compound is cleaved under acidic conditions (e.g., trifluoroacetic acid), whereas the Cbz group in 2-N-Cbz-2-Methylpropane-1,2-diamine HCl requires hydrogenolysis . This makes the Boc derivative more suitable for acid-sensitive synthetic pathways. The Cbz analog’s higher molecular weight (265.8 g/mol vs. 210.7 g/mol) may reduce solubility in polar solvents .

Backbone Modifications: 1-N-Boc-Butane-1,2-diamine HCl has an additional methylene group, increasing its lipophilicity (LogP ≈ 1.2 vs. 0.8 for the target compound) . This impacts membrane permeability in drug design.

Stereochemical Considerations: The (S)-configured analog (S)-tert-Butyl (1-aminopropan-2-yl)carbamate HCl (CAS 959833-70-6) shows enantiomer-specific interactions in chiral environments, critical for asymmetric synthesis .

Research Findings and Data

Market and Availability

  • The Boc derivative is commercially available from suppliers like CymitQuimica and PharmaBlock Sciences , with pricing tiers for research-scale quantities (e.g., 100 mg to 1 g) .

Biological Activity

1-N-Boc-2-Methylpropane-1,2-diamine hydrochloride is a compound that has garnered interest in biochemical research due to its structural properties and potential biological activities. This article provides an overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₉H₂₁ClN₂O₂ and a molecular weight of approximately 224.73 g/mol. The presence of the tert-butoxycarbonyl (Boc) protecting group on one amine functionality is significant for its stability and reactivity in various chemical environments. The compound exists as a hydrochloride salt, which enhances its solubility in polar solvents, making it suitable for diverse applications in chemical research and synthesis.

Potential Biological Interactions

This compound may interact with several biological pathways:

  • Enzyme Inhibition : Similar amines have been implicated in the inhibition of enzymes such as β-lactamases, which are crucial in antibiotic resistance mechanisms .
  • Receptor Binding : Its structure allows potential interactions with receptors involved in drug delivery systems, particularly in targeting specific receptors like folate receptors.

Synthesis Methods

The synthesis of this compound can be achieved through various methods that highlight its versatility:

MethodDescription
Boc Protection The amine is protected using Boc anhydride to prevent undesired reactions during synthesis.
Hydrochloride Formation The final product is converted into its hydrochloride form to enhance solubility.

These methods can be optimized based on desired yield and purity levels, allowing flexibility in synthetic applications.

Study on Antimicrobial Properties

A study explored the potential of similar compounds as β-lactamase inhibitors. Although specific data on this compound was not provided, the findings suggest that compounds with similar structures could inhibit bacterial resistance mechanisms effectively .

Drug Delivery Applications

Research indicates that derivatives of compounds like this compound may enhance drug delivery systems by specifically targeting receptors involved in cellular uptake processes. This highlights the importance of structural modifications for improving pharmacokinetic profiles.

Q & A

Q. Basic: What are the recommended synthetic routes for 1-N-Boc-2-Methylpropane-1,2-diamine hydrochloride, and how can reaction efficiency be optimized?

Methodological Answer:
The synthesis typically involves Boc (tert-butoxycarbonyl) protection of a primary amine followed by alkylation or condensation to introduce the methylpropane backbone. Key steps include:

  • Boc Protection: Reacting the primary amine with di-tert-butyl dicarbonate (Boc₂O) in a polar solvent (e.g., THF or DCM) under basic conditions (e.g., NaHCO₃) .
  • Diamine Formation: Alkylation of the secondary amine using methylpropane derivatives (e.g., 2-methylpropane-1,2-diol) with catalytic acid or base.
  • Hydrochloride Salt Formation: Treatment with HCl in an ether solvent (e.g., diethyl ether) to precipitate the hydrochloride salt.

Optimization Strategies:

ParameterOptimal ConditionImpact on Yield
SolventAnhydrous DCMReduces hydrolysis of Boc group
Temperature0–5°C during Boc protectionMinimizes side reactions
CatalystDMAP (for Boc activation)Enhances reaction rate
Reaction Time12–24 hrs for diamine stepEnsures complete alkylation

Reference to analogous diamine syntheses (e.g., thiourea derivatives) supports the use of controlled stoichiometry and inert atmospheres to suppress oxidation .

Q. Basic: How can researchers confirm the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

  • Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) identifies impurities. Purity >95% is typical for research-grade material .
  • Spectroscopy:
    • ¹H/¹³C NMR: Key signals include Boc tert-butyl protons (δ 1.4 ppm) and methylpropane backbone resonances (δ 3.0–3.5 ppm for amine protons) .
    • Mass Spectrometry (MS): Exact mass for [M+H]⁺: Calculated 265.18 (C₁₁H₂₄N₂O₂·HCl), matching high-resolution MS data .
  • Elemental Analysis: Confirms C/N/O ratios within ±0.3% of theoretical values.

Q. Advanced: How does the Boc-protected group influence the compound’s stability under varying pH conditions during storage or reaction?

Methodological Answer:
The Boc group is acid-labile, making the compound unstable in acidic environments (pH <3) but stable in neutral/basic conditions.

  • Storage Stability:
    • Short-term: Store at –20°C in anhydrous DCM or DMSO (degradation <1% over 6 months).
    • Long-term: Lyophilized solids in inert gas (argon) show >98% stability for 12 months .
  • Reaction Conditions:
    • Deprotection: Use 4M HCl/dioxane (2 hrs, RT) for Boc removal without backbone degradation.
    • Avoid Prolonged Acid Exposure: Acidic aqueous solutions (pH <5) hydrolyze the Boc group within hours .

Q. Advanced: What strategies resolve discrepancies between theoretical and experimental spectroscopic data (e.g., NMR or MS)?

Methodological Answer:

  • NMR Discrepancies:
    • Dynamic Effects: Rotameric equilibria in the diamine backbone can split signals. Use variable-temperature NMR (VT-NMR) at 25–60°C to coalesce peaks .
    • Impurity Identification: Compare with reference spectra of common byproducts (e.g., de-Boc derivatives from ).
  • MS Anomalies:
    • Isotopic Patterns: Chloride (³⁵Cl/³⁷Cl) introduces a 3:1 isotopic ratio. Deviations suggest contamination (e.g., sodium adducts).
    • High-Resolution MS: Confirm exact mass using Q-TOF instruments (error <2 ppm) .

Q. Basic: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of HCl vapors .
  • Spill Management: Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite).
  • First Aid:
    • Skin Contact: Rinse with water for 15 mins; monitor for irritation.
    • Inhalation: Move to fresh air; seek medical attention if respiratory distress occurs .

Q. Advanced: How is this compound utilized in the crystallization of metal-organic frameworks (MOFs) or small-molecule complexes?

Methodological Answer:
The diamine backbone acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Ni²⁺).

  • Crystallization Workflow:
    • Ligand-Metal Ratio: Optimize at 2:1 (diamine:metal) to prevent oligomer formation.
    • Solvent System: Use methanol/water (7:3 v/v) for slow crystallization.
    • Structure Validation: SHELXL refinement (R-factor <0.05) confirms geometry .
  • Case Study: Cu(II) complexes exhibit octahedral geometry with characteristic UV-Vis λmax at 600–650 nm (d-d transitions) .

Q. Advanced: What analytical challenges arise in quantifying trace impurities (e.g., de-Boc derivatives) during kinetic studies?

Methodological Answer:

  • HPLC-MS/MS: Use multiple reaction monitoring (MRM) for impurities (e.g., m/z 165.1 for de-Boc species).
  • Calibration Curves: Linear range 0.1–100 µg/mL (R² >0.999) with deuterated internal standards.
  • Limit of Detection (LOD): <0.01% w/w achievable via UPLC with charged aerosol detection (CAD) .

Properties

IUPAC Name

tert-butyl N-(2-amino-2-methylpropyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2.ClH/c1-8(2,3)13-7(12)11-6-9(4,5)10;/h6,10H2,1-5H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOAZNAQCMJOFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C)(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70662573
Record name tert-Butyl (2-amino-2-methylpropyl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179361-35-3
Record name tert-Butyl (2-amino-2-methylpropyl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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